N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide represents a core structure within a series of compounds investigated for their potential as phosphodiesterase 2A (PDE2A) inhibitors. [, ] While the exact source of this specific compound is not explicitly mentioned in the provided literature, it serves as a foundational scaffold for developing more potent and selective PDE2A inhibitors. [, ] These inhibitors are of significant interest in scientific research due to their potential therapeutic applications in treating cognitive disorders. [, , ]
Although the specific molecular structure analysis for N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is not provided in the literature, the core structure consists of a pyrazolo[1,5-a]pyrimidine ring system. [, ] This system is characterized by a pyrimidine ring fused to a pyrazole ring. The N-[4-(trifluoromethoxy)phenyl] moiety likely occupies the 3-position of the pyrimidine ring, potentially linked through a carboxamide group. [, ]
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, as a potential PDE2A inhibitor, is expected to involve the inhibition of the PDE2A enzyme. [, , ] PDE2A is responsible for hydrolyzing cyclic nucleotides like cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound may lead to increased intracellular cGMP levels, ultimately influencing downstream signaling pathways involved in cognitive processes. [, , ]
The primary application of N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide in scientific research is as a foundational structure for developing PDE2A inhibitors. [, ] By modifying this core structure, researchers aim to create compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties for potential use in treating cognitive disorders. [, , ]
For instance, modifications to this scaffold led to the discovery of TAK-915, a highly potent and selective PDE2A inhibitor with brain-penetrating capabilities, currently undergoing clinical trials. [] Another derivative, 6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (compound 38a in the referenced study), demonstrated significant elevation of cGMP levels in mouse brains, further validating the potential of this chemical class for therapeutic exploration. []
References:[1] https://www.semanticscholar.org/paper/57b5a75005a951813120fe8bb9f2a93c30cdd9a2 [] https://www.semanticscholar.org/paper/2492fd7c72622a30d9eca5ab35a3e75e8f0566b7[3] https://www.semanticscholar.org/paper/6062cf8e405ce7e92c7a7e8f0c074cf0e3e9f619 [] https://www.semanticscholar.org/paper/64749767d69282ab9ae8affd0727d9ab2a6fd89e [] https://www.semanticscholar.org/paper/1d7abd5efc2f06d5ad2caa97492e2aa12ea1fd68 [] https://www.semanticscholar.org/paper/558fd44f40588cc0c7ddfc8284c528c54e740c7c [] https://www.semanticscholar.org/paper/34c1b02cb9d8abfa55f7c6c0ca4d0c82af80efe3[8] https://www.semanticscholar.org/paper/fcab1aa6c64ba336e39aaa593c35bd0c55b07983 [] https://www.semanticscholar.org/paper/aaeb7bf2aec1a8276f117a93e1a0b43d749654a4
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7